Benzo[b]naphtho[2,3-d]furan,1-bromo-
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Overview
Description
Benzo[b]naphtho[2,3-d]furan,1-bromo-: is a specialized organic compound characterized by its fused polycyclic aromatic structure and the presence of a bromine atom at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]naphtho[2,3-d]furan,1-bromo- typically involves the bromination of Benzo[b]naphtho[2,3-d]furan. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of Benzo[b]naphtho[2,3-d]furan,1-bromo- may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]naphtho[2,3-d]furan,1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of the parent hydrocarbon or partially reduced intermediates.
Scientific Research Applications
Chemistry: Benzo[b]naphtho[2,3-d]furan,1-bromo- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: Its derivatives have shown promising biological activities, including anticancer and antimicrobial properties .
Industry: In the field of materials science, Benzo[b]naphtho[2,3-d]furan,1-bromo- is used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties enhance the performance and efficiency of these devices .
Mechanism of Action
The mechanism by which Benzo[b]naphtho[2,3-d]furan,1-bromo- exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its target .
Comparison with Similar Compounds
Benzo[b]naphtho[2,3-d]furan: The parent compound without the bromine atom.
Benzo[b]naphtho[2,1-d]furan: A structural isomer with different positioning of the furan ring.
Dibenzo[b,d]furan: A related compound with a different fused ring system.
Uniqueness: Benzo[b]naphtho[2,3-d]furan,1-bromo- is unique due to the presence of the bromine atom, which significantly alters its reactivity and physicochemical properties. This modification enhances its potential for various applications, particularly in the fields of organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C16H9BrO |
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Molecular Weight |
297.14 g/mol |
IUPAC Name |
1-bromonaphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C16H9BrO/c17-13-6-3-7-14-16(13)12-8-10-4-1-2-5-11(10)9-15(12)18-14/h1-9H |
InChI Key |
OXNHYMLBKZHTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C=CC=C4Br |
Origin of Product |
United States |
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